1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[322]nonan-3-yl]ethanone is a complex organic compound that features a benzothiophene moiety and a diazabicyclo nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzothiophene core through a nucleophilic substitution reaction, followed by the construction of the diazabicyclo nonane ring system via a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, while the diazabicyclo nonane structure may enhance binding affinity and selectivity. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-[(1S,5R)-3-(1-benzothiophene-2-sulfonyl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one: Similar structure but with a sulfonyl group instead of a carbonyl group.
3-amino-1-benzothiophene-2-carbonitriles: Contains the benzothiophene core but with different functional groups.
Uniqueness
1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone is unique due to its combination of the benzothiophene and diazabicyclo nonane structures, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(21)19-9-13-6-7-15(11-19)20(10-13)18(22)17-8-14-4-2-3-5-16(14)23-17/h2-5,8,13,15H,6-7,9-11H2,1H3/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVVACDRSCAQMY-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.